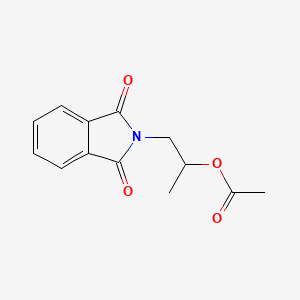![molecular formula C17H19FN4S B14227340 4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine CAS No. 823220-79-7](/img/structure/B14227340.png)
4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a combination of functional groups, including an ethenyl group, a fluorophenyl group, a piperazine ring, and a methylsulfanyl group, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines in the presence of a catalyst.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated pyrimidine reacts with piperazine.
Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is added through a thiolation reaction, where a suitable thiol reacts with the pyrimidine derivative.
Final Ethenylation: The ethenyl group is introduced via a vinylation reaction, often using a vinyl halide or vinyl Grignard reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring or the piperazine ring are replaced by other groups.
Coupling Reactions:
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the piperazine ring and fluorophenyl group contributes to its bioactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar compounds to 4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine include other pyrimidine derivatives with piperazine and fluorophenyl groups. Some examples are:
4-(4-Fluorophenyl)piperazin-1-yl)pyrimidine: Lacks the ethenyl and methylsulfanyl groups, resulting in different chemical and biological properties.
6-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole: Contains a benzimidazole core instead of a pyrimidine core, leading to different biological activities.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Features a triazine core and different substituents, affecting its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
823220-79-7 |
|---|---|
Fórmula molecular |
C17H19FN4S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
4-ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C17H19FN4S/c1-3-14-12-16(20-17(19-14)23-2)22-10-8-21(9-11-22)15-6-4-13(18)5-7-15/h3-7,12H,1,8-11H2,2H3 |
Clave InChI |
DQMIRLWZRBZFCY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


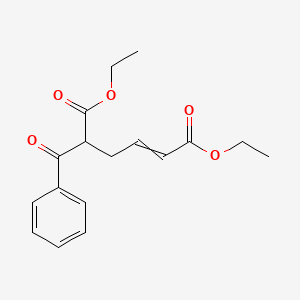
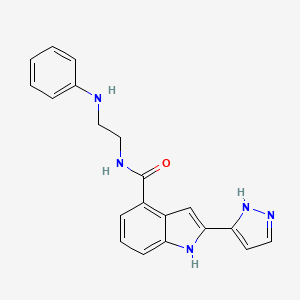
![2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile](/img/structure/B14227276.png)
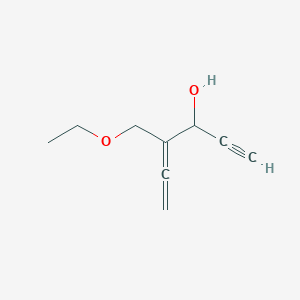
![2-{[Di(prop-2-en-1-yl)carbamothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B14227284.png)
![N-[3-(Trimethoxysilyl)propyl]propan-2-imine](/img/structure/B14227292.png)

![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)
![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
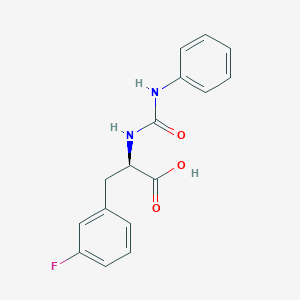


![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
